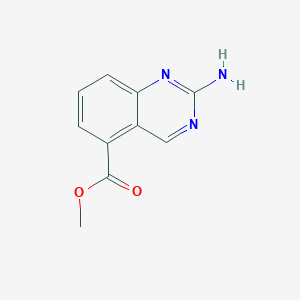

Methyl 2-imino-1,2-dihydroquinazoline-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-aminoquinazoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-9(14)6-3-2-4-8-7(6)5-12-10(11)13-8/h2-5H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEQIWMISJGHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NC(=NC2=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-imino-1,2-dihydroquinazoline-5-carboxylate typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of methyl anthranilate with formamide under reflux conditions, followed by cyclization to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Microwave-Assisted Intramolecular Cyclization

Under microwave irradiation (MWI), 2-benzimidazoylbenzamides undergo solventless intramolecular heterocyclization to form tetracyclic quinazoline derivatives. For example:

-

Reactants : 2-Benzimidazoylbenzamide derivatives

-

Conditions : SiO₂-MnO₂ matrix, MWI (30–45 min)

-

Yield : 50–65% (moderate)

-

Comparison : Conventional thermal methods (reflux in m-xylene) require longer reaction times (2–4 hours) for similar yields .

Copper-Catalyzed Imidoylative Cross-Coupling

A copper-catalyzed reaction between methyl 2-isocyanobenzoates and amines produces quinazolinones. Representative data:

| Reactant (Isocyanide) | Amine | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Methyl 2-isocyano-3-methylbenzoate (1b ) | Aniline | Cu(OAc)₂·H₂O | DCE | 72 |

| Methyl 2-isocyano-4,5-dimethoxybenzoate (1c ) | 2-Aminopyridine | CuI | Toluene | 71 |

This method enables efficient access to substituted quinazolinones under mild conditions (80°C, 12–24 hours) .

Substitution and Functionalization Reactions

The imino and carboxylate groups participate in nucleophilic and electrophilic substitutions:

Grignard Reagent Reactions

Grignard reagents react with quinazoline precursors to yield regioisomers. For instance:

-

Reactants : Quinazoline precursor + RMgX (R = alkyl/aryl)

-

Conditions : MWI (450 W vs. 300 W)

-

Outcomes :

Electrophilic Aromatic Substitution

The electron-rich quinazoline ring undergoes nitration and sulfonation at specific positions, though detailed yields require further optimization.

Catalytic Transformations

Transition-metal catalysts enhance reaction efficiency:

Copper-Catalyzed Coupling

Cu(OAc)₂·H₂O facilitates cross-coupling between isocyanides and amines, forming C–N bonds. Key parameters:

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., HCl/EtOH), the imino group undergoes protonation, enabling ring-opening reactions. Alkaline conditions (NaOH/MeOH) promote ester hydrolysis to carboxylic acids.

Comparative Reaction Pathways

The table below contrasts synthetic routes for quinazoline derivatives:

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Development

Methyl 2-imino-1,2-dihydroquinazoline-5-carboxylate has demonstrated significant biological activity, making it a candidate for drug development. Its structural features allow it to interact with various biological targets, leading to potential therapeutic effects. Key areas of focus include:

- Anticancer Activity : Research indicates that this compound may inhibit specific enzymes associated with tumor growth and metastasis. Its ability to bind to carbonic anhydrases (CAs) has been highlighted as a mechanism for reducing tumor progression .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially effective against various bacterial strains. This makes it a candidate for further pharmacological exploration in treating infections.

- Neuroprotective Effects : Similar compounds within the quinazoline family have been studied for neuroprotective properties. This compound may exhibit similar benefits, warranting further investigation in neurodegenerative disease models.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Synthesis of Quinazoline Derivatives : this compound can be used to synthesize other quinazoline derivatives through multi-step reactions. This includes the formation of polycyclic structures that have potential biological activities .

- Mannich-type Reactions : The compound can participate in Mannich-type reactions, leading to the generation of novel compounds with diverse functionalities. This method is particularly useful in developing new pharmaceuticals .

Biological Research

The interaction studies involving this compound focus on its binding affinity with biological targets. Techniques employed include:

- Binding Affinity Studies : Investigating how the compound binds to specific enzymes or receptors can elucidate its mechanism of action and therapeutic potential. These studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry.

- Structure-Activity Relationship (SAR) Studies : Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties .

Comparison with Related Compounds

This compound shares structural similarities with other compounds in the quinazoline family. Below is a comparison table highlighting key aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-aminoquinazoline | Amino group instead of imino | Exhibits different biological activities |

| Methyl 4(3H)-quinazolinone | Different nitrogen positioning | Known for neuroprotective effects |

| Methyl 2-(4-methoxyphenyl)quinazoline | Substituted phenyl ring | Enhanced lipophilicity affecting bioavailability |

This compound is unique due to its specific imino configuration and carboxylate functionality, which may influence its reactivity and biological profile compared to these similar compounds .

Mechanism of Action

The mechanism of action of methyl 2-imino-1,2-dihydroquinazoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Synthetic Accessibility: Imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ) are synthesized via condensation of 6-fluoro-benzimidazolamines with substituted aldehydes, achieving moderate yields . 2-Imino-1,3-thiazolidin-4-ones (e.g., compounds 9 in ) are prepared from thioureas and maleimides, with yields quantified via $ ^1H $ NMR (45–85%) and melting points ranging from 120–220°C . Ethyl imidazopyridine carboxylates () are derived from carboxylic acid precursors via diazomethane esterification, a method applicable to quinazoline ester synthesis .

Structural Impact on Bioactivity: The quinazoline core in Methyl 2-imino-1,2-dihydroquinazoline-5-carboxylate may enhance DNA intercalation or kinase inhibition, similar to other quinazoline-based drugs . Thiazolidinones exhibit enhanced antimicrobial activity due to the imino-thiazolidinone motif, which facilitates hydrogen bonding with bacterial targets . Imidazopyridines are associated with neuropharmacological effects, attributed to their planar structure and ester-mediated bioavailability .

Physicochemical Properties: The methyl ester group in this compound likely improves lipid solubility compared to carboxylic acid analogs, enhancing membrane permeability . Aryl-substituted imidazoquinazolines () show increased thermal stability due to extended π-conjugation, whereas thiazolidinones () exhibit lower melting points with bulky substituents .

Biological Activity

Methyl 2-imino-1,2-dihydroquinazoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview

This compound is a quinazoline derivative that has been investigated for various pharmacological properties, including anti-cancer, anti-inflammatory, and enzyme inhibition activities. Its unique structure allows it to interact with multiple biological targets.

The biological effects of this compound are primarily attributed to its ability to inhibit specific enzymes or modulate receptor functions. The compound’s mechanism of action involves:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with receptor sites, altering their activity and influencing cellular responses.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. A series of quinazoline derivatives have shown promising results against different cancer cell lines:

These results indicate that modifications to the quinazoline structure can enhance cytotoxicity against specific cancer types while maintaining low toxicity to normal cells.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Tyrosinase Inhibition : Recent findings suggest that this compound exhibits significant tyrosinase inhibitory activity comparable to standard inhibitors like kojic acid .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Functional Groups : The presence of specific functional groups significantly affects the compound's potency against targeted enzymes or receptors.

- Modification Effects : Alterations in side chains and ring structures can enhance or diminish biological activity. For instance, compounds with longer carbon chains generally exhibit improved anti-cancer properties .

Case Studies

Several research articles have documented the synthesis and evaluation of this compound derivatives:

- Synthesis and Evaluation : A study synthesized various quinazoline derivatives and assessed their cytotoxicity against liver cancer cells (HepG-2) and ovarian cancer cells (A2780), finding several compounds with IC50 values below 50 µM .

- Microwave-Assisted Synthesis : Another study demonstrated the efficiency of microwave-assisted synthesis techniques for producing quinazoline derivatives with enhanced yields and reduced reaction times .

- In Silico Studies : Computational docking studies have indicated potential interactions between these compounds and key proteins involved in cancer progression, providing insights into their mechanisms at a molecular level .

Q & A

What are the most efficient synthetic routes for Methyl 2-imino-1,2-dihydroquinazoline-5-carboxylate, and how can reaction conditions be optimized?

Basic Research Focus:

The compound can be synthesized via copper-catalyzed domino reactions using sulfonyl azides, alkynes, and 2-acyl aniline derivatives. Key parameters include solvent choice (e.g., DMF or THF), temperature control (reflux conditions), and catalyst loading (CuI or CuBr). Yield optimization often requires stoichiometric adjustments of intermediates like 2-acyl anilines .

Advanced Consideration:

For regioselective control, computational modeling (DFT) can predict electron density distribution in transition states. Parallel reaction screening (e.g., HTE platforms) may identify optimal conditions for minimizing byproducts like 2-imino-thiochromenes, which share similar pathways .

How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

Basic Protocol:

X-ray diffraction (XRD) with SHELX refinement confirms the imino tautomer (1,2-dihydro vs. aromatic quinazoline). For non-crystalline samples, -NMR distinguishes between imino (δ ~250 ppm) and amino tautomers, while -NMR identifies coupling patterns in the dihydroquinazoline ring .

Advanced Challenge:

Twinned crystals or low-resolution data may require SHELXD for phase determination. For dynamic tautomerism, variable-temperature NMR or X-ray photocrystallography can capture transient states .

What pharmacological targets are associated with this compound, and how are activity assays designed?

Basic Screening:

The compound’s α1D adrenoceptor antagonism can be evaluated via calcium flux assays in HEK293 cells expressing human receptors. Competitive binding studies (radiolabeled antagonists like -prazosin) quantify IC values .

Advanced Mechanistic Study:

Molecular docking (AutoDock Vina) identifies interactions with the receptor’s sulfonyl-binding pocket. Site-directed mutagenesis validates critical residues (e.g., Asp106 in α1D) for binding affinity .

How can contradictory bioactivity data between this compound and its analogs be reconciled?

Basic Analysis:

Compare IC values across analogs with substituent variations (e.g., 5-chloro vs. 5-methyl). Use ANOVA to assess statistical significance in dose-response curves .

Advanced Approach:

Metabolite profiling (LC-MS/MS) identifies active or inactive derivatives in vivo. Pharmacokinetic studies (CYP450 inhibition assays) clarify bioavailability discrepancies .

What computational strategies predict the compound’s reactivity and stability under physiological conditions?

Basic Modeling:

DFT (B3LYP/6-31G*) calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. MD simulations (AMBER) assess aqueous solubility and membrane permeability .

Advanced Application:

QM/MM hybrid models simulate enzymatic degradation (e.g., esterase hydrolysis of the methyl carboxylate group). Free energy perturbation maps guide derivatization for metabolic stability .

How does the methyl carboxylate group influence the compound’s pharmacokinetic profile?

Basic Study:

LogP measurements (shake-flask method) quantify lipophilicity. Plasma protein binding (equilibrium dialysis) correlates with esterase-mediated hydrolysis rates .

Advanced Optimization:

Pro-drug strategies (e.g., ethyl ester analogs) balance bioavailability and hydrolysis kinetics. PET imaging with -labeled analogs tracks tissue distribution .

What analytical techniques ensure purity and structural fidelity in large-scale synthesis?

Basic QC:

HPLC-PDA (C18 column, 0.1% TFA/ACN gradient) detects impurities >0.1%. HRMS (ESI+) confirms molecular ion integrity .

Advanced Validation:

NMR crystallography combines XRD and solid-state NMR to resolve polymorphic impurities. Chiral SFC separates enantiomeric byproducts from racemic intermediates .

How can the compound’s photostability be assessed for long-term storage?

Basic Protocol:

ICH Q1B guidelines: expose samples to UV (320–400 nm) and visible light (1.2 million lux-hours). Monitor degradation via UPLC-MS .

Advanced Mitigation:

Co-crystallization with UV absorbers (e.g., titanium dioxide) or antioxidant excipients (e.g., BHT) extends shelf life. Accelerated aging studies (40°C/75% RH) model real-time stability .

What are the challenges in resolving the compound’s tautomeric equilibrium during characterization?

Basic Insight:

The 2-imino group exhibits keto-enol tautomerism. IR spectroscopy (ν ~3400 cm vs. ν ~1700 cm) distinguishes dominant forms .

Advanced Resolution:

Cryogenic NMR (100 K) slows tautomeric interconversion. Neutron diffraction locates hydrogen positions with <0.01 Å precision, critical for tautomer assignment .

How can structure-activity relationships (SAR) guide derivatization for enhanced selectivity?

Basic SAR:

Systematic substitution at C5 (methyl vs. halogens) and N2 (alkyl vs. aryl groups) evaluates steric and electronic effects on receptor binding .

Advanced Design:

Fragment-based drug discovery (X-ray co-crystallography) identifies "hot spots" for functionalization. Machine learning (Random Forest) prioritizes substituents with optimal ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.